2,4-dichloro-N-(3-{[(E)-(3,5-dichloro-2-hydroxyphenyl)methylidene]amino}phenyl)benzamide
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Overview
Description
2,4-dichloro-N-(3-{[(E)-(3,5-dichloro-2-hydroxyphenyl)methylidene]amino}phenyl)benzamide is a complex organic compound with significant applications in various fields of scientific research. This compound is characterized by its unique structure, which includes multiple chlorine atoms and a benzamide group, making it a subject of interest for chemists and researchers.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-dichloro-N-(3-{[(E)-(3,5-dichloro-2-hydroxyphenyl)methylidene]amino}phenyl)benzamide typically involves the condensation of 2,4-dichlorobenzoyl chloride with 3-amino-4-chlorobenzaldehyde under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine, which facilitates the formation of the amide bond .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the implementation of green chemistry principles, such as the use of recyclable catalysts and solvent-free conditions, can make the process more environmentally friendly .
Chemical Reactions Analysis
Types of Reactions
2,4-dichloro-N-(3-{[(E)-(3,5-dichloro-2-hydroxyphenyl)methylidene]amino}phenyl)benzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the compound into its corresponding amines.
Substitution: Halogen atoms in the compound can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce amines .
Scientific Research Applications
2,4-dichloro-N-(3-{[(E)-(3,5-dichloro-2-hydroxyphenyl)methylidene]amino}phenyl)benzamide has diverse applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Mechanism of Action
The mechanism of action of 2,4-dichloro-N-(3-{[(E)-(3,5-dichloro-2-hydroxyphenyl)methylidene]amino}phenyl)benzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- 2,4-dichloro-N-(3-methoxyphenyl)benzamide
- 2,4-dichloro-N-(4-methoxybenzyl)benzamide
- 2,4-dichloro-N-(2-hydroxy-5-methoxyphenyl)benzamide
Uniqueness
2,4-dichloro-N-(3-{[(E)-(3,5-dichloro-2-hydroxyphenyl)methylidene]amino}phenyl)benzamide is unique due to its specific structural features, such as the presence of multiple chlorine atoms and the hydroxyphenyl group. These features contribute to its distinct chemical reactivity and potential biological activities .
Properties
Molecular Formula |
C20H12Cl4N2O2 |
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Molecular Weight |
454.1 g/mol |
IUPAC Name |
2,4-dichloro-N-[3-[(3,5-dichloro-2-hydroxyphenyl)methylideneamino]phenyl]benzamide |
InChI |
InChI=1S/C20H12Cl4N2O2/c21-12-4-5-16(17(23)7-12)20(28)26-15-3-1-2-14(9-15)25-10-11-6-13(22)8-18(24)19(11)27/h1-10,27H,(H,26,28) |
InChI Key |
ZVWAOHUGHBSCBP-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)N=CC2=C(C(=CC(=C2)Cl)Cl)O)NC(=O)C3=C(C=C(C=C3)Cl)Cl |
Origin of Product |
United States |
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